molecular formula C26H26F2N4O2 B4340068 7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B4340068
M. Wt: 464.5 g/mol
InChI Key: SQPYNEANUGJOTF-UHFFFAOYSA-N
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Description

“7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide” typically involves multi-step organic reactions. The starting materials may include substituted pyrazoles and pyrimidines, which undergo various chemical transformations such as alkylation, acylation, and cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and isopropyl groups.

    Reduction: Reduction reactions could target the difluoromethyl group.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.

Medicine

Medicinally, pyrazolo[1,5-a]pyrimidines are often investigated for their potential as therapeutic agents, including anti-inflammatory, anticancer, and antiviral activities.

Industry

In industry, this compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(difluoromethyl)-N-[1-(4-methylphenyl)ethyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(difluoromethyl)-N-[1-(4-isopropylphenyl)ethyl]-5-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

The uniqueness of “7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide” lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[1-(4-propan-2-ylphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N4O2/c1-15(2)17-5-7-18(8-6-17)16(3)30-26(33)21-14-29-32-23(24(27)28)13-22(31-25(21)32)19-9-11-20(34-4)12-10-19/h5-16,24H,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPYNEANUGJOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide
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7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Reactant of Route 5
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
7-(difluoromethyl)-5-(4-methoxyphenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide

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